molecular formula C9H10ClFN2 B1393141 5-Chloro-3-fluoro-2-(pyrrolidin-1-yl)pyridine CAS No. 1020253-18-2

5-Chloro-3-fluoro-2-(pyrrolidin-1-yl)pyridine

Cat. No.: B1393141
CAS No.: 1020253-18-2
M. Wt: 200.64 g/mol
InChI Key: IDBIHCGKQNLXJN-UHFFFAOYSA-N
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Description

5-Chloro-3-fluoro-2-(pyrrolidin-1-yl)pyridine is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chloro and fluoro substituent on the pyridine ring, along with a pyrrolidine group attached to the nitrogen atom. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Biochemical Analysis

Biochemical Properties

5-Chloro-3-fluoro-2-(pyrrolidin-1-yl)pyridine plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or activation of enzymatic activity, which can lead to changes in metabolic pathways and biochemical processes .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, this compound can alter gene expression profiles by interacting with transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This compound can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their catalytic activity. Additionally, this compound can influence gene expression by interacting with DNA or RNA, thereby affecting transcription and translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat. Long-term exposure to this compound can lead to cumulative effects on cellular processes, such as altered gene expression and metabolic flux .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal effects on cellular function, while higher doses can lead to significant changes in biochemical processes and potential toxic effects. Studies have shown that high doses of this compound can cause adverse effects, such as hepatotoxicity and nephrotoxicity, in animal models. These findings highlight the importance of determining the appropriate dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. This compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites. The interactions of this compound with metabolic enzymes can affect metabolic flux and alter the levels of key metabolites in cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes through passive diffusion or active transport mechanisms. Once inside the cells, this compound can bind to specific proteins, which can influence its localization and accumulation in different cellular compartments .

Subcellular Localization

The subcellular localization of this compound is an important factor that affects its activity and function. This compound can be targeted to specific compartments or organelles within the cell through various targeting signals or post-translational modifications. For example, this compound can be localized to the nucleus, where it can interact with DNA and influence gene expression. Additionally, it can be directed to the mitochondria, where it can affect cellular metabolism and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-fluoro-2-(pyrrolidin-1-yl)pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2-chloro-3-fluoropyridine.

    Nucleophilic Substitution: The pyrrolidine group is introduced via a nucleophilic substitution reaction. This involves reacting 2-chloro-3-fluoropyridine with pyrrolidine in the presence of a base such as potassium carbonate.

    Reaction Conditions: The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to maintain consistent temperature and mixing. This ensures higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-fluoro-2-(pyrrolidin-1-yl)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Chloro-3-fluoro-2-(pyrrolidin-1-yl)pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers investigate its potential as a lead compound for developing new pharmaceuticals.

    Industry: It is used in the development of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-3-fluoropyridine: Lacks the pyrrolidine group, making it less versatile in biological applications.

    3-Chloro-2-fluoropyridine: Similar structure but different substitution pattern, affecting its reactivity and applications.

    2-(Pyrrolidin-1-yl)pyridine: Lacks the chloro and fluoro substituents, which can influence its chemical properties and biological activity.

Uniqueness

5-Chloro-3-fluoro-2-(pyrrolidin-1-yl)pyridine is unique due to the combination of chloro, fluoro, and pyrrolidine groups on the pyridine ring. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-chloro-3-fluoro-2-pyrrolidin-1-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClFN2/c10-7-5-8(11)9(12-6-7)13-3-1-2-4-13/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDBIHCGKQNLXJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=N2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30674379
Record name 5-Chloro-3-fluoro-2-(pyrrolidin-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020253-18-2
Record name 5-Chloro-3-fluoro-2-(pyrrolidin-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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